(4-Methyl-1H-pyrazol-3-yl)boronic acid
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Overview
Description
(4-Methyl-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group at the 4-position and a boronic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methyl-1H-pyrazol-3-yl)boronic acid can be synthesized from 1-methyl-4-bromopyrazole through a reaction with triisopropyl borate. The reaction typically involves the use of a palladium catalyst and a base under inert conditions . The process can be summarized as follows:
Starting Material: 1-methyl-4-bromopyrazole
Reagent: Triisopropyl borate
Catalyst: Palladium
Base: Commonly used bases include potassium carbonate or sodium hydroxide
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
(4-Methyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methyl-1H-pyrazol-3-yl)boronic acid primarily involves its ability to form stable complexes with various biological targets. In the context of enzyme inhibition, the boronic acid group can interact with the active site of enzymes, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity . This interaction is particularly relevant in the development of kinase inhibitors, where the compound targets specific kinases involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with the boronic acid group at the 4-position instead of the 5-position.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a tert-butoxycarbonyl (Boc) protecting group and a pinacol ester.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar structure with a pinacol ester protecting group.
Uniqueness
(4-Methyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the boronic acid group at the 5-position allows for unique interactions and applications compared to its isomers and other similar compounds.
Properties
IUPAC Name |
(4-methyl-1H-pyrazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-3-2-6-7-4(3)5(8)9/h2,8-9H,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUNNICUBVWZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NN1)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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